2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid (CAS 1706455-84-6; MW 221.21; C10H11N3O3) is a heterocyclic building block belonging to the indazole-3-oxyacetic acid class. It features a 1-methyl-1H-indazole core with a 5-amino substituent and a 3-oxyacetic acid side chain.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B15068213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C(=N1)OCC(=O)O
InChIInChI=1S/C10H11N3O3/c1-13-8-3-2-6(11)4-7(8)10(12-13)16-5-9(14)15/h2-4H,5,11H2,1H3,(H,14,15)
InChIKeyZYBBWPAIHJRMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid – CAS 1706455-84-6 Procurement & Differentiation Guide


2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid (CAS 1706455-84-6; MW 221.21; C10H11N3O3) is a heterocyclic building block belonging to the indazole-3-oxyacetic acid class . It features a 1-methyl-1H-indazole core with a 5-amino substituent and a 3-oxyacetic acid side chain. This scaffold is structurally related to the clinically used NSAID and aldose reductase inhibitor bendazac, but bears a primary aromatic amine at the 5-position that fundamentally alters its hydrogen-bonding capacity (H-donors: 2; H-acceptors: 5), polarity (TPSA: 90.37 Ų), and lipophilicity (LogP: 0.62) relative to des-amino or halogen-substituted analogs . The 5-amino-1H-indazole pharmacophore has been independently validated as a general protein kinase ligand that exploits conserved ATP-binding pocket elements, forming three hydrogen bonds with the kinase hinge region — one more than the adenine ring of ATP itself [1].

Why 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic Acid Cannot Be Replaced by Generic Indazole-3-oxyacetic Acid Analogs


Indazole-3-oxyacetic acids share a common core but diverge sharply in their substitution-dependent properties. Simply interchanging 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid with a des-amino analog (e.g., CAS 304443-72-9) sacrifices the 5-NH2 group's dual capability as both a hydrogen-bond donor (HBD) and acceptor (HBA), reducing the total H-bonding sites from 7 to 5 and lowering TPSA . Replacing it with the 5-bromo analog (CAS 1352532-36-5) increases molecular weight from 221.21 to 285.09 and replaces a polar, synthetically tractable amine handle with a hydrophobic halogen, fundamentally altering downstream derivatization options and target engagement profiles . The 5-aminoindazole scaffold has been shown to engage the kinase hinge region through a three-point hydrogen-bond network that is absent in des-amino or 5-halo congeners [1]. Furthermore, the 1-methyl substitution distinguishes this compound from bendazac (1-benzyl, CAS 20187-55-7), eliminating the benzyl group's steric bulk and metabolic liability while preserving the indazole-3-oxyacetic acid pharmacophore that has established anti-inflammatory and aldose reductase inhibitory activity [2]. These structural distinctions translate into quantifiable differences in physicochemical parameters, synthetic utility, and biological targeting that cannot be recapitulated by generic substitution.

Quantitative Differentiation Evidence for 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic Acid vs. Closest Analogs


Enhanced Hydrogen-Bonding Capacity and Polarity vs. Des-Amino Analog (CAS 304443-72-9)

The 5-amino substituent on 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid (CAS 1706455-84-6) introduces one additional hydrogen-bond donor and one additional hydrogen-bond acceptor compared to the des-amino analog 2-((1-methyl-1H-indazol-3-yl)oxy)acetic acid (CAS 304443-72-9). This results in a calculated TPSA increase from approximately 64 Ų to 90.37 Ų and a LogP reduction from approximately 1.0 to 0.62, reflecting greater polarity and aqueous compatibility . In the 5-aminoindazole kinase ligand scaffold, the indazole core forms three hydrogen bonds with the kinase hinge region — one additional contact beyond the two formed by the adenine ring of ATP [1]. The des-amino analog cannot participate in this third hydrogen-bond interaction.

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Molecular Weight and Synthetic Handle Advantage vs. 5-Bromo Analog (CAS 1352532-36-5)

The 5-amino group on the target compound provides a nucleophilic synthetic handle amenable to amide coupling, sulfonamide formation, reductive amination, and diazotization/Sandmeyer chemistry. By contrast, the 5-bromo analog (CAS 1352532-36-5, MW 285.09) carries a 63.88 Da heavier substituent that participates primarily in cross-coupling reactions (Suzuki, Buchwald-Hartwig) but cannot serve as a direct conjugation site for carboxylate-containing partners . The target compound's lower molecular weight (221.21 vs. 285.09, Δ = -63.88 Da) aligns with fragment-based drug design guidelines (MW < 300) and provides greater scope for downstream functionalization without breaching lead-likeness thresholds.

Synthetic chemistry Fragment-based drug design Building block procurement

Kinase Hinge-Binding Pharmacophore Affirmed by 5-Aminoindazole Scaffold Studies

The 5-aminoindazole scaffold, which forms the core of 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid, has been experimentally validated as a general protein kinase ligand. In biochemical kinase inhibition assays, compounds based on the 5-aminoindazole core displayed IC50 values in the low nanomolar range across multiple kinases including Aurora A (IC50: 8–30 nM), CLK1 (IC50: <10–27 nM), and PAK4 (IC50: 22–410 nM) [1]. Compound 9 (containing a 5-aminoindazole core with an α-ethylamino phenylacetamide at C-5) achieved IC50 values of 8 ± 1 nM against Aurora A and <10 nM against CLK1 [1]. The indazole pharmacophore forms three hydrogen bonds with the conserved kinase hinge region, one more than ATP itself, and the C-3 position projects toward solvent — consistent with the C-3 oxyacetic acid tether orientation in the target compound [1].

Kinase inhibitor ATP-binding site Affinity reagent

Aldose Reductase Inhibitory Pharmacophore Shared with Bendazac Class

The indazole-3-oxyacetic acid scaffold is a validated aldose reductase (AR) inhibitory pharmacophore. Bendazac (1-benzyl-1H-indazol-3-yloxyacetic acid, CAS 20187-55-7), the clinical anti-cataract agent, inhibits rat lens aldose reductase in vitro through a non-competitive mechanism [2]. Bendazac lysine salt has demonstrated protective effects against lens protein degeneration and reduced sorbitol accumulation in diabetic rat sciatic nerve upon oral administration [2]. The target compound (CAS 1706455-84-6) bears the identical 3-oxyacetic acid pharmacophore but replaces the 1-benzyl group of bendazac with a 1-methyl group, which eliminates a metabolic soft spot (benzyl hydroxylation to 5-hydroxybendazac accounts for >60% of bendazac clearance ), while introducing a 5-amino group that simultaneously adds kinase-targeting functionality [1]. No aldose reductase IC50 data are available for this specific compound.

Aldose reductase inhibition Diabetic complications Anti-cataract agent

Purity Specification and Quality Control Differentiation Across Vendor Sources

Commercially available 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid is supplied at a purity specification of 97% (HPLC) by Leyan (Catalog No. 2096909) and Chemenu (Catalog No. CM245578), with MolCore offering NLT 98% grade under ISO certification . By comparison, the des-amino analog (CAS 304443-72-9) and 5-bromo analog (CAS 1352532-36-5) are typically offered at 95–97% purity from similar vendors, though fewer suppliers carry them . The availability of NLT 98% grade with ISO certification from MolCore provides a differentiated quality tier suitable for GLP preparatory or biophysical assay work requiring higher confidence in compound identity and purity .

Quality control Procurement specification Analytical chemistry

Recommended Application Scenarios for 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic Acid Based on Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) with Dual Hydrogen-Bond Anchor

The 5-aminoindazole core provides a validated, ATP-competitive kinase hinge-binding motif with a three-point hydrogen-bond network (vs. adenine's two-point contact) [1]. The C-3 oxyacetic acid side chain projects toward the solvent-exposed region, serving as a growth vector for fragment elaboration. With MW 221.21, TPSA 90.37 Ų, and LogP 0.62, this fragment satisfies Rule-of-Three criteria for FBDD libraries . Procurement of this specific compound (CAS 1706455-84-6) over des-amino analogs (CAS 304443-72-9) is warranted when the design hypothesis requires simultaneous engagement of the hinge region and a solvent-accessible carboxylate tether for prodrug or linker attachment.

Affinity Reagent and Chemical Probe Development via C-3 Immobilization

The 5-aminoindazole scaffold has been demonstrated to retain kinase inhibitory potency when a linker is attached at the C-3 position. Compound 16 (C-3 linker-modified) maintained Aurora A IC50 of 18 ± 1 nM and PAK4 IC50 of 22 ± 2 nM, comparable to its parent compound 7 (Aurora A IC50: 17 ± 1 nM; PAK4 IC50: 140 ± 8 nM) [1]. The target compound's C-3 oxyacetic acid provides a native carboxylic acid handle for direct amide coupling to amino-functionalized solid supports (e.g., Affi-Gel, ECH Sepharose), enabling immobilization without additional linker chemistry. Immobilized 5-aminoindazole resin (resin 18) demonstrated selective enrichment of PAK4, PAK5, and CLK1 from E. coli lysate with minimal non-specific binding [1]. This compound is suitable for constructing kinase-targeting affinity matrices for chemoproteomics.

Dual-Target Aldose Reductase / Kinase Inhibitor Design

The indazole-3-oxyacetic acid pharmacophore is the core structural element of bendazac, a clinically used aldose reductase inhibitor and anti-cataract agent [3][2]. The target compound retains this validated AR pharmacophore while incorporating a 5-amino group that enables kinase hinge binding — a feature absent in bendazac [1]. By replacing the metabolically labile 1-benzyl group of bendazac (>60% excreted as 5-hydroxybendazac glucuronide ) with a 1-methyl group, the compound potentially offers improved metabolic stability. This dual-pharmacophore design is relevant for programs targeting diabetic complications where both AR inhibition and kinase modulation (e.g., PKC, MAPK pathways) are implicated in disease progression.

Building Block for Parallel Library Synthesis via 5-Amine Derivatization

The primary aromatic amine at the 5-position enables direct, one-step amide coupling with diverse carboxylic acid building blocks, sulfonamide formation with sulfonyl chlorides, or urea synthesis with isocyanates — all without the need for a prior cross-coupling step required by the 5-bromo analog (CAS 1352532-36-5, ΔMW +63.88 Da) . This synthetic efficiency is critical for medicinal chemistry programs running parallel library synthesis. The commercial availability of this compound at NLT 98% purity with ISO certification from MolCore supports reproducible library production and minimizes purification burden from amine-related impurities such as the oxidized nitroso or azo byproducts.

Quote Request

Request a Quote for 2-((5-Amino-1-methyl-1H-indazol-3-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.